N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide
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Overview
Description
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide is a chemical compound with the molecular formula C7H13N3O2S2 and a molecular weight of 235.33 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide typically involves the reaction of 5-isobutyl-1,3,4-thiadiazole-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonamide group to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections due to its bioactive properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interfere with cellular signaling pathways, leading to altered cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Similar in structure but with an acetamido group instead of an isobutyl group.
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Contains a sulfamoyl group, differing in its functional groups and potential biological activities.
Uniqueness
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved bioavailability and efficacy in biological systems .
Properties
Molecular Formula |
C7H13N3O2S2 |
---|---|
Molecular Weight |
235.3 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C7H13N3O2S2/c1-5(2)4-6-8-9-7(13-6)10-14(3,11)12/h5H,4H2,1-3H3,(H,9,10) |
InChI Key |
PTZWEQUWMCMDQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NS(=O)(=O)C |
Origin of Product |
United States |
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